molecular formula C10H13NO B8676222 2-Tetrahydrofuran-2-yl-aniline

2-Tetrahydrofuran-2-yl-aniline

Cat. No. B8676222
M. Wt: 163.22 g/mol
InChI Key: IHKGQAUPMXBYBL-UHFFFAOYSA-N
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Patent
US08481551B2

Procedure details

Dissolved 33 g of compound (4) into MeOH (265 ml) which resulted in a concentration of approximately 125 mg/ml. The mixture was filtered through a 0.2 micron membrane filter then chromatographed on a ChiralPak® IC column (30 mm×150 mm, column temp 35° C., Chiral Technologies) at 100 bar using a Berger multigram supercritical fluid chromatographic system. Mobile phase was (90:10) CO2:CH3OH eluting at 350 ml/min with UV monitoring at 220 nanometers. Obtained 15.64 g of desired product (4a) as a green oil. Analytical SFC ([90:10] CO2:CH3OH, at 5 ml/min on a ChiralPak IC column (4.6×100 mm) held at 35° C. and run at 100 bar pressure with UV monitoring at 220 nm) showed 95.5% ee with 95% overall purity.
Quantity
33 g
Type
reactant
Reaction Step One
Name
Quantity
265 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][CH2:3][CH:2]1[C:6]1[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=1[NH2:8]>CO>[O:1]1[CH2:5][CH2:4][CH2:3][C@@H:2]1[C:6]1[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=1[NH2:8]

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
O1C(CCC1)C1=C(N)C=CC=C1
Name
Quantity
265 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulted in a concentration of approximately 125 mg/ml
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a 0.2 micron membrane
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
then chromatographed on a ChiralPak® IC column (30 mm×150 mm, column temp 35° C., Chiral Technologies) at 100 bar

Outcomes

Product
Name
Type
product
Smiles
O1[C@H](CCC1)C1=C(N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15.64 g
YIELD: CALCULATEDPERCENTYIELD 47.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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